(1-Trityl-1H-pyrazol-4-yl)methanol
Description
Contextualization within Advanced Organic Synthesis
In the intricate field of modern organic chemistry, the synthesis of complex molecules often relies on the strategic use of well-defined building blocks. (1-Trityl-1H-pyrazol-4-yl)methanol serves as a prime example of such a synthetic intermediate. Its structure, which combines a pyrazole (B372694) core with a strategically placed hydroxymethyl group and a bulky trityl protecting group, makes it a versatile tool for chemists. The journey from simple starting materials to complex target molecules is often a multi-step process, and intermediates like this are the essential links in the synthetic chain. mlunias.comnbinno.com They provide the necessary reactive sites and structural motifs to construct elaborate molecular architectures with precision. mlunias.comnbinno.com
Significance of Pyrazole-Containing Compounds in Contemporary Chemical Research
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a prominent scaffold in a vast array of biologically active compounds. nih.govmdpi.comrsc.org This structural motif is found in numerous pharmaceuticals, agrochemicals, and materials with diverse applications. nih.govglobalresearchonline.netias.ac.in The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of a molecule's properties. rsc.org As a result, the synthesis of novel pyrazole derivatives remains an active and important area of chemical research, driven by the quest for new therapeutic agents and advanced materials. nih.govmdpi.comias.ac.in
Role of the Trityl Group as a Strategic Protecting Strategy for Nitrogen Heterocycles
The trityl (triphenylmethyl) group is a bulky and effective protecting group for nitrogen atoms within heterocyclic rings like pyrazole. Its primary function is to temporarily block a reactive N-H site, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The steric hindrance provided by the three phenyl rings of the trityl group offers excellent protection. A key advantage of the trityl group is its relative ease of removal under specific acidic conditions, allowing for the deprotection of the nitrogen atom at a desired stage of the synthesis. This strategic use of protecting groups is a fundamental concept in multi-step organic synthesis, enabling chemists to achieve high levels of selectivity and efficiency.
Overview of the Research Landscape Surrounding this compound as a Synthetic Building Block
This compound has garnered attention as a valuable intermediate for the synthesis of more complex substituted pyrazoles. Its utility lies in the combination of the protected pyrazole ring and the reactive hydroxymethyl group at the 4-position. This alcohol functionality can be readily oxidized to an aldehyde or converted into other functional groups, providing a handle for further molecular elaboration. Researchers have utilized this building block to construct a variety of pyrazole-containing compounds, often as part of a broader strategy to develop new molecules with potential biological activity. The trityl group ensures that the pyrazole nitrogen does not interfere with reactions at the 4-position, and its subsequent removal unmasks the N-H group for further functionalization if required.
Structure
3D Structure
Properties
IUPAC Name |
(1-tritylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-18-19-16-24-25(17-19)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,26H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKSWZHEZLKIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443568 | |
| Record name | 1-trityl-4-hydroxymethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88529-69-5 | |
| Record name | 1-trityl-4-hydroxymethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Trityl 1h Pyrazol 4 Yl Methanol
Established Synthetic Routes to the Core Structure
The most common and well-documented pathway to (1-Trityl-1H-pyrazol-4-yl)methanol involves a sequential process starting from a commercially available pyrazole (B372694) derivative. This multi-step approach allows for controlled functionalization at specific positions of the heterocyclic ring.
A primary synthetic route commences with Ethyl 1H-pyrazole-4-carboxylate, a bifunctional molecule that serves as the foundational scaffold. researchgate.netnih.gov The synthesis proceeds through an N-alkylation to install the trityl group, followed by the chemical reduction of the ester at the C4-position to yield the target primary alcohol.
Table 1: Established Synthetic Route Overview
| Step | Reaction | Starting Material | Key Reagent(s) | Intermediate/Product |
|---|---|---|---|---|
| 1 | N-Tritylation | Ethyl 1H-pyrazole-4-carboxylate | Trityl Chloride, Base (e.g., Pyridine) | Ethyl 1-trityl-1H-pyrazole-4-carboxylate |
The introduction of a substituent onto a nitrogen atom of the pyrazole ring is a critical step. For pyrazoles that are unsymmetrical, N-alkylation can result in a mixture of two regioisomers. mdpi.com However, the starting material, Ethyl 1H-pyrazole-4-carboxylate, is symmetrical with respect to its nitrogen atoms, simplifying the reaction and leading to a single N-tritylated product. The protection of the pyrazole nitrogen with a trityl (triphenylmethyl) group is a common strategy to increase steric bulk and influence subsequent reactions. researchgate.net The reaction is typically carried out by treating the pyrazole with trityl chloride in the presence of a suitable base. mdpi.com An analogous procedure for the N-tritylation of a similar heterocyclic compound, 1H-imidazole-4-carboxylic acid, utilizes trityl chloride in a solution of DMF and pyridine (B92270), where pyridine acts as the base. This method proceeds to afford the N-tritylated product in high yield.
Following the successful N-tritylation of the pyrazole ring, the next step involves the transformation of the ethyl ester group at the C4-position into a primary alcohol. This conversion is a standard procedure in organic synthesis, typically achieved through reduction. A powerful reducing agent, such as lithium aluminium hydride (LAH), is effective for this purpose. researchgate.net The reaction involves the nucleophilic attack of a hydride ion from LAH onto the electrophilic carbonyl carbon of the ester, ultimately leading to the formation of this compound after an aqueous workup. researchgate.net
Beyond the functionalization of a pre-existing pyrazole, alternative methods focus on the initial construction of the pyrazole ring itself. One notable method involves the direct synthesis of pyrazoles from esters and acetylenes, which is facilitated by potassium tert-butoxide. researchgate.netnih.gov This approach comprises two sequential reactions: a tert-butoxide-assisted C-C(=O) coupling to form an α,β-alkynone intermediate, followed by condensation with hydrazine (B178648) to close the pyrazole ring. researchgate.netnih.gov This strategy offers control over the regioselectivity and the placement of substituents on the final pyrazole structure. researchgate.netnih.gov
Another alternative route involves a Vilsmeier-Haack reaction. For instance, the reaction of acetophenone (B1666503) phenylhydrazine (B124118) with a Vilsmeier reagent (formed from POCl₃ and DMF) can yield a 1,3-diphenylpyrazole-4-carboxaldehyde. ekb.eg This aldehyde can then be readily reduced to the corresponding primary alcohol, providing a different pathway to a 4-(hydroxymethyl)pyrazole core, which could be adapted for the synthesis of the tritylated target compound.
Alkylation-Hydroxylation Sequence from Ethyl 1H-Pyrazole-4-carboxylate
Optimization of Synthetic Conditions
The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions, particularly the choice of base used during the N-tritylation step.
The N-alkylation of pyrazoles is typically conducted under basic conditions to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity towards the alkylating agent, such as trityl chloride. mdpi.com The choice of base is crucial for optimizing the reaction.
Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic base that has been effectively used in various syntheses involving pyrazoles. researchgate.netresearchgate.netnih.gov Its utility has been demonstrated in promoting cycloaddition reactions and facilitating the C-C bond formations required to build the pyrazole ring from esters. researchgate.netnih.govorganic-chemistry.org Its compatibility with N-trityl protected pyrazoles in other reaction types suggests its potential as an effective base for the N-tritylation step itself, capable of efficiently deprotonating the pyrazole N-H. researchgate.net Weaker bases, such as pyridine, have also been successfully employed, as seen in the tritylation of imidazole (B134444) systems. The optimization of this step involves screening various bases to maximize the yield of the desired N-tritylated product while minimizing side reactions.
Table 2: Comparison of Potential Base Systems for N-Tritylation
| Base | Type | Rationale for Use | Potential Considerations |
|---|---|---|---|
| Pyridine | Weak Organic Base | Successfully used in analogous N-tritylation of imidazoles; acts as both base and solvent. | May require longer reaction times or elevated temperatures compared to stronger bases. |
| Potassium tert-Butoxide | Strong Alkoxide Base | Strong, non-nucleophilic; effective in other pyrazole syntheses for promoting reactions requiring a strong base. researchgate.netnih.gov | Its high reactivity may require careful control of temperature and reaction conditions to avoid side reactions. |
| Triethylamine (TEA) | Common Organic Base | Often used in protection reactions with acid scavengers. | Its basicity is intermediate between pyridine and t-BuOK; may offer a balance of reactivity and control. |
Solvent Selection and Reaction Medium Effects on Yield and Purity
The synthesis of this compound is typically achieved through a two-step process commencing with the N-tritylation of a suitable pyrazole precursor. A common starting material for this synthesis is ethyl 1H-pyrazole-4-carboxylate.
In a well-documented procedure, the selection of the solvent for the initial N-tritylation step is crucial for the reaction's success. nih.gov Dimethylformamide (DMF) has been effectively employed as the reaction solvent. nih.gov The choice of DMF is advantageous as it readily dissolves the starting pyrazole derivative and the reagents involved.
Temperature Control and Reaction Time Optimization
Effective temperature control and optimized reaction times are paramount in the synthesis of this compound to ensure a complete reaction and minimize the formation of byproducts.
For the N-tritylation of ethyl 1H-pyrazole-4-carboxylate, the reaction is typically conducted at room temperature. nih.gov After the addition of potassium tert-butoxide, the mixture is stirred for approximately 30 minutes before the introduction of trityl chloride. nih.gov Following the addition of the tritylating agent, the reaction is monitored, for instance by using thin-layer chromatography (TLC), and is generally complete within one hour of stirring at room temperature. nih.gov This relatively short reaction time at ambient temperature highlights an efficient and mild reaction process.
The subsequent reduction of the intermediate ester, ethyl 1-trityl-1H-pyrazole-4-carboxylate, to the target alcohol, this compound, also requires careful control of reaction conditions. While specific temperatures for this reduction step are not extensively detailed in the provided context, such reductions are typically performed at controlled temperatures to manage the reactivity of the reducing agent.
Purification Strategies for the Target Compound
Chromatographic Purification Techniques (e.g., Silica (B1680970) Gel Column Chromatography)
While chromatographic techniques are a staple in organic synthesis for the purification of compounds, optimized procedures for the synthesis of this compound have been developed to circumvent the need for column chromatography. nih.gov This is a significant advantage in terms of process efficiency, reducing solvent consumption and time. However, in instances where chromatographic purification is necessary, silica gel column chromatography would be the method of choice. The selection of an appropriate eluent system, likely a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), would be critical to effectively separate the target compound from any unreacted starting materials or byproducts.
Recrystallization and Precipitation Methods
Recrystallization has been identified as the primary method for the purification of this compound, leading to a high-purity final product without the need for chromatography. nih.gov The general principle of recrystallization involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.
Chemical Transformations and Derivatizations of 1 Trityl 1h Pyrazol 4 Yl Methanol
Reactions Involving the Primary Hydroxyl Functionality
The primary alcohol group in (1-Trityl-1H-pyrazol-4-yl)methanol is a key site for synthetic modifications, enabling its conversion into a range of other functional groups.
Oxidation Reactions to Aldehydes: Synthesis of 1-Trityl-1H-pyrazole-4-carbaldehyde
The oxidation of the primary hydroxyl group of this compound to the corresponding aldehyde, 1-Trityl-1H-pyrazole-4-carbaldehyde, is a fundamental transformation. This conversion is a crucial step in the synthesis of various pyrazole-containing compounds with diverse biological activities. umich.eduresearchgate.net A common and effective method for this oxidation involves the use of manganese(IV) oxide (MnO2) in a suitable solvent like acetone. The reaction typically proceeds at a moderately elevated temperature, for instance, 60°C, over several hours to afford the desired aldehyde in good yield. chemicalbook.com
The resulting 1-Trityl-1H-pyrazole-4-carbaldehyde is a valuable intermediate. For example, it can undergo condensation reactions with various amines to form Schiff bases, which are precursors to other complex heterocyclic systems. One such reaction involves reacting the aldehyde with 1-(p-tolyl)-1H-pyrazol-5-amine in methanol (B129727) to produce (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. nepjol.info
Table 1: Oxidation of this compound
| Oxidizing Agent | Solvent | Temperature | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Manganese(IV) oxide | Acetone | 60°C | 4 h | 1H-Pyrazole-4-carbaldehyde | 52.33% | chemicalbook.com |
Halogenation Reactions: Transformation to Halogenated Pyrazole (B372694) Derivatives (e.g., Bromination with N-Bromosuccinimide)
Halogenated pyrazole derivatives are important synthetic intermediates. While direct halogenation of the hydroxyl group of this compound is not the most common transformation, the pyrazole ring itself can be halogenated. For instance, N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds. nih.govrsc.orgrsc.org The reaction of N-substituted pyrazoles with NBS can lead to the introduction of a bromine atom onto the pyrazole ring, typically at the 4-position. nih.gov The reaction conditions, such as the solvent and the presence or absence of light, can influence the outcome and selectivity of the bromination. nih.gov For instance, photochemical bromination of N-substituted 3-methyl-2-pyrazolin-5-ones with NBS in chloroform (B151607) has been reported to be highly dependent on the photolysis time. nih.gov
Esterification and Etherification Reactions for Structural Diversification
The primary hydroxyl group of this compound can readily undergo esterification and etherification reactions, providing a straightforward route to a wide array of derivatives with modified steric and electronic properties.
Esterification: Carboxylic acid esters of this compound can be prepared using standard esterification methods. One such method involves the use of a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) in the presence of a base such as N-methylmorpholine. researchgate.net This method allows for the reaction of the alcohol with various carboxylic acids to yield the corresponding esters.
Etherification: The synthesis of ethers from this compound can be achieved under various conditions. A chemoselective method for the etherification of benzylic alcohols, which could be applicable here, involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol. organic-chemistry.org This method is particularly useful as it can selectively etherify benzylic alcohols in the presence of other hydroxyl groups. organic-chemistry.org
Nucleophilic Substitution Reactions after Activation of the Hydroxyl Group
The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be activated by converting it into a better leaving group, such as a tosylate or a halide. Once activated, the resulting derivative can undergo substitution with a variety of nucleophiles, allowing for the introduction of a wide range of functional groups at the 4-position of the pyrazole ring.
Reactions Involving the Pyrazole Heterocycle
The pyrazole ring in this compound is an aromatic system and can undergo electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution on the Pyrazole Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, including pyrazoles. organicchemistrytutor.commasterorganicchemistry.comyoutube.comyoutube.com The trityl group at the N1 position of the pyrazole ring is a bulky group and will influence the regioselectivity of the substitution. Common EAS reactions include halogenation, nitration, and sulfonation. organicchemistrytutor.com
For pyrazoles, the position of electrophilic attack is directed by the substituents already present on the ring. The bulky trityl group may sterically hinder attack at the 5-position, potentially favoring substitution at the 3-position, if available, or influencing the reactivity of the 4-position if it were not already substituted. In the context of this compound, the existing substituent at the 4-position would direct incoming electrophiles to other available positions on the ring, although such reactions are not extensively documented for this specific compound.
Deprotection Strategies for the Trityl Group
The trityl (triphenylmethyl, Tr) group is a widely used protecting group for alcohols, thiols, and amines due to its steric bulk and ease of removal under acidic conditions. ua.es In the case of this compound, the N-trityl group provides stability during various synthetic manipulations. However, its eventual removal is a crucial step to unveil the N-H pyrazole, which is often essential for the biological activity or further derivatization of the final molecule.
The most common method for the deprotection of N-trityl groups is acid-catalyzed hydrolysis. The stability of the trityl cation facilitates this process, which can often be achieved under mild conditions, thus preserving other sensitive functional groups within the molecule.
A variety of acids can be employed for this purpose, with the choice of acid and solvent system allowing for a degree of control over the reaction rate and selectivity. Common reagents include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and formic acid. nih.govresearchgate.net The reaction is typically carried out in a protic solvent like methanol or a mixture of solvents such as dichloromethane (B109758) and water.
For instance, treatment of N-trityl compounds with a solution of HCl in an organic solvent is a well-established deprotection protocol. nih.gov The concentration of the acid can be modulated to control the rate of cleavage. nih.gov In some cases, the addition of a salt can accelerate the deprotection process, an effect that has been observed in the deprotection of a related N-trityl-β-lactam. ijcce.ac.ir
Table 2: Acidic Conditions for N-Trityl Deprotection
| Reagent | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 hours |
| Hydrochloric acid (HCl) | Methanol (MeOH) / Water | Room Temperature | 2-6 hours |
| Formic acid | Dichloromethane (DCM) | Room Temperature | 4-12 hours |
Reaction conditions are general and may require optimization for specific substrates.
While acid-catalyzed cleavage is the most prevalent method, reductive deprotection techniques offer valuable alternatives, particularly when the substrate is sensitive to acidic conditions.
Hydrogenolysis: Catalytic hydrogenolysis is a mild and effective method for the removal of the trityl group. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The reaction proceeds via the cleavage of the C-N bond, releasing the free amine and triphenylmethane.
Other Reductive Methods: Other reductive systems can also be employed for the cleavage of the N-trityl bond. For example, treatment with lithium powder in the presence of a catalytic amount of naphthalene (B1677914) has been shown to effectively detritylate N-tritylamines. researchgate.net This method offers good to excellent yields and can be selective in the presence of other functional groups like allyl or benzyl (B1604629) ethers. researchgate.net Another approach involves the use of indium metal in a suitable solvent, which has been successfully applied to the deprotection of N-trityl tetrazoles. thieme.de
A room-temperature deprotection method for trityl amines, ethers, and thioethers has also been reported, which utilizes a combination of metal acid catalysis (e.g., HgX₂) and sodium borohydride (B1222165) reduction. researchgate.net This method's selectivity depends on the different affinities of the donor atoms for the metal acid. researchgate.net
Table 3: Reductive Deprotection Methods for N-Trityl Group
| Method | Reagent(s) | Catalyst | Solvent |
| Hydrogenolysis | H₂ gas | Pd/C | Methanol or Ethanol |
| Naphthalene-Catalyzed Lithiation | Lithium powder, Naphthalene (catalytic) | - | Tetrahydrofuran (THF) |
| Indium-Mediated Cleavage | Indium metal | - | Methanol (MeOH) |
| Reductive Demercuration | NaBH₄ | HgCl₂ or Hg(OAc)₂ | Acetonitrile (B52724) (MeCN) |
These methods represent alternative strategies to acid-catalyzed deprotection and may offer advantages in specific synthetic contexts.
Role of 1 Trityl 1h Pyrazol 4 Yl Methanol As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocyclic Ring Systems
The pyrazole (B372694) nucleus is a cornerstone in the design of fused heterocyclic systems due to its favorable electronic properties and ability to participate in various cyclization reactions. The functionalized nature of (1-Trityl-1H-pyrazol-4-yl)methanol makes it an ideal starting point for assembling elaborate, multi-ring structures.
Thienopyrimidines are a class of fused heterocycles that exhibit a broad spectrum of biological activities and are considered isosteres of purines. nih.gov The synthesis of thienopyrimidine derivatives often involves the condensation of a thiophene (B33073) precursor bearing an amino group and a cyano or ester group with a suitable cyclizing agent. researchgate.netrsc.org
While direct synthesis from this compound is not explicitly detailed in the reviewed literature, a strategic pathway can be envisioned. The methanol (B129727) functionality of the pyrazole intermediate can be oxidized to an aldehyde. This aldehyde can then undergo a Gewald reaction with a suitable active methylene (B1212753) nitrile and elemental sulfur to construct a 2-aminothiophene ring, with the pyrazole moiety at the 3-position. Subsequent cyclization of the resulting 2-aminothiophene-3-carboxamide (B79593) or related derivative with a one-carbon synthon like formic acid or formamide (B127407) would lead to the formation of the desired pyrazolyl-substituted thieno[2,3-d]pyrimidine (B153573) scaffold. The trityl group ensures the pyrazole nitrogen does not interfere with the cyclization steps and can be removed at a later stage if required. This approach highlights the utility of the starting material in a multi-step construction of complex heterocyclic systems.
Thienopyridines, another important class of heterocyclic compounds, can also be accessed using this compound as a key precursor. The synthesis of pyrazolo[3,4-b]pyridines, which are isomeric to the more common pyrazolo[1,5-a]pyridines organic-chemistry.org, often starts from 5-aminopyrazole derivatives.
A plausible synthetic route would involve the conversion of the methanol group of this compound into a different functional group that facilitates the construction of the pyridine (B92270) ring. For instance, the pyrazole intermediate could be transformed into a 1,3-dicarbonyl compound or an equivalent thereof. Condensation of this pyrazole-containing diketone with a reagent like cyanoacetamide or malononitrile, followed by cyclization, would furnish a pyridone ring fused or attached to the pyrazole core. To construct a thienopyridine, a pre-formed pyrazolyl-pyridine could undergo further functionalization to build the thiophene ring, or a thienopyridinone core could be synthesized and then linked to the pyrazole moiety. A multi-component reaction involving a pyrazole precursor, a thiophene derivative, and a third component to form the pyridine ring is another viable strategy. dntb.gov.ua
Intermediate in the Development of Biologically Active Molecules
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. rsc.org The ability to readily functionalize this compound makes it a valuable intermediate in the synthesis of novel, biologically active compounds.
Protein-protein interactions (PPIs) represent a large and challenging class of therapeutic targets. nih.govtargetmol.commedchemexpress.com Small molecules that can disrupt these interactions hold immense promise for treating a variety of diseases, including cancer. rsc.org The design of PPI inhibitors often involves creating molecules that mimic secondary protein structures like α-helices or β-sheets, which are frequently found at the interface of interacting proteins. rsc.org
The rigid pyrazole core of this compound can serve as a scaffold to position various functional groups in a defined three-dimensional space, mimicking the presentation of key amino acid residues ("hot spots") at a PPI interface. rsc.org For example, the methanol group can be elaborated into more complex side chains through etherification, esterification, or conversion to an amine, which can then be further derivatized. These side chains can be designed to interact with specific pockets on the surface of a target protein. The trityl-protected nitrogen allows for selective functionalization at other positions of the pyrazole ring, enabling the creation of a diverse library of compounds for screening as PPI inhibitors. Fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which can be derived from pyrazole precursors, are known to act as protein kinase inhibitors, a class of drugs that often functions by interfering with protein-protein interactions. rsc.org
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov The goal is to optimize a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The versatility of this compound makes it an excellent starting material for systematic SAR explorations.
In one such study, a trityl-protected pyrazole hydroxamate, a compound class readily accessible from this compound, was used to explore SAR for inhibitors of meprin metalloproteases. nih.gov The trityl group allowed for selective modifications at other positions of the pyrazole core, while the hydroxamate group, which can be derived from the methanol function, served as a key binding element. Similarly, SAR studies on pyrazol-4-yl-pyridine derivatives have been conducted to develop selective modulators for muscarinic acetylcholine (B1216132) receptors. nih.gov These examples demonstrate how the this compound scaffold allows medicinal chemists to systematically vary substituents around the pyrazole ring and at the 4-position, thereby mapping the chemical space required for optimal biological activity. researchgate.netrsc.org
Utility in Divergent and Convergent Synthetic Strategies
The strategic placement of the protecting group and the reactive handle in this compound allows for its effective use in both divergent and convergent synthetic strategies, maximizing synthetic efficiency and enabling the rapid generation of molecular diversity.
A divergent synthesis approach involves using a common intermediate to produce a wide range of structurally distinct products. From this compound, the methanol group can be transformed into a variety of other functional groups (e.g., aldehyde, carboxylic acid, amine, halide). Each of these new intermediates can then be subjected to different reaction cascades to yield diverse molecular skeletons. For instance, temperature-controlled divergent synthesis has been used to create different types of pyrazole derivatives from a common precursor, highlighting how subtle changes in reaction conditions can steer a reaction towards different outcomes. nih.govnih.gov
In contrast, a convergent synthesis involves the independent synthesis of complex fragments of a target molecule, which are then joined together in the final stages of the synthesis. This compound serves as a pre-functionalized, protected pyrazole fragment. This core can be elaborated and then coupled with another complex, separately synthesized fragment—for example, through a Suzuki or Buchwald-Hartwig coupling reaction—to rapidly assemble a complex target molecule. This approach is highly efficient for the synthesis of complex pharmaceuticals and other advanced materials.
Spectroscopic and Advanced Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (1-Trityl-1H-pyrazol-4-yl)methanol, offering a detailed view of the proton and carbon environments within the molecule.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the trityl, pyrazole (B372694), and methanol (B129727) protons are observed.
The protons of the trityl group, being part of three phenyl rings, typically appear as a complex multiplet in the aromatic region of the spectrum. The pyrazole ring protons show characteristic chemical shifts, and the protons of the hydroxymethyl group (-CH₂OH) also give rise to specific signals. The integration of these signals provides the ratio of the number of protons in each of these environments. rsc.org
Interactive Data Table: ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Trityl-H | 7.41 – 7.00 | Multiplet | - |
| Pyrazole-H | 7.61, 7.53 | Singlet | - |
| -CH₂- | 4.59 | Singlet | - |
| -OH | 1.89 | Singlet | - |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration used. The data presented is a representative example.
Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound will show distinct peaks for the carbons of the trityl group, the pyrazole ring, and the methanol substituent. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbon attached to the hydroxyl group will have a characteristic shift, as will the carbons of the aromatic pyrazole and phenyl rings. rsc.orgpitt.edu
Interactive Data Table: ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Quaternary Trityl-C | 75.7 |
| Aromatic Trityl-C | 143.1, 128.8, 128.2, 127.2 |
| Pyrazole-C | 139.1, 126.9, 126.7 |
| -CH₂- | 50.2 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration used. The data presented is a representative example.
To establish the precise connectivity between atoms, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.eduscience.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. sdsu.edursc.org For this compound, COSY can confirm the connectivity within the pyrazole ring, if applicable, and any coupling between the -CH₂- and -OH protons under certain conditions.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edursc.org This is crucial for definitively assigning the carbon signals based on the known proton assignments. For example, it will show a correlation between the -CH₂- protons and the corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). youtube.comsdsu.edu This technique is invaluable for piecing together the entire molecular structure by connecting different fragments. For instance, it can show correlations between the pyrazole protons and the carbons of the trityl group, as well as the -CH₂- group, confirming the substitution pattern.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. docbrown.infomiamioh.edusapub.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. measurlabs.comnih.gov This precision allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. rsc.orgnih.gov The exact mass measurement is a critical piece of data for the confirmation of a new or synthesized compound.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and relatively large molecules like this compound. pnnl.gov In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the intact compound. rsc.org The fragmentation pattern, if any, can provide additional structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, which plots percent transmittance against wavenumber (cm⁻¹), reveals these characteristic absorptions.
For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural components: the hydroxyl group, the pyrazole ring, and the trityl group's aromatic rings.
Key expected IR absorption bands for this compound include:
O-H Stretch: A strong and broad absorption band is anticipated in the region of 3400–3650 cm⁻¹, which is characteristic of the hydroxyl (-OH) group's stretching vibration. The broadness of this peak is typically due to intermolecular hydrogen bonding. libretexts.orglibretexts.org
Aromatic C-H Stretch: The trityl group contains three phenyl rings. The stretching vibrations of the C-H bonds on these aromatic rings typically appear at wavenumbers slightly above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). libretexts.orgvscht.cz
Aliphatic C-H Stretch: The methylene (B1212753) (-CH₂-) bridge and the C-H bonds of the pyrazole ring will exhibit stretching vibrations just below 3000 cm⁻¹ (typically in the 2850–2960 cm⁻¹ range). vscht.czmasterorganicchemistry.com
C=C and C=N Stretches: The pyrazole ring contains both carbon-carbon and carbon-nitrogen double bonds. These stretching vibrations contribute to a series of medium-to-weak bands in the 1400–1680 cm⁻¹ region. libretexts.org Aromatic C=C stretching from the trityl group also occurs in this region, typically between 1450-1600 cm⁻¹. vscht.cz
C-O Stretch: A strong absorption band corresponding to the stretching vibration of the C-O single bond of the primary alcohol is expected to appear in the 1050–1150 cm⁻¹ range. libretexts.org
The following table summarizes the anticipated characteristic IR absorption frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3650 - 3400 | Strong, Broad |
| Aromatic C-H | =C-H Stretch | 3100 - 3030 | Weak to Medium |
| Aliphatic C-H | -C-H Stretch | 2960 - 2850 | Medium |
| Pyrazole & Aromatic Rings | C=C and C=N Stretch | 1680 - 1400 | Medium to Weak |
| Primary Alcohol | C-O Stretch | 1150 - 1050 | Strong |
This table is generated based on established data for the specified functional groups. libretexts.orgvscht.czmasterorganicchemistry.com
X-ray Crystallography for Solid-State Structure Determination
Co-crystallization Studies of Derived Compounds with Biological Targets
Derivatives of the pyrazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. globalresearchonline.net X-ray crystallography plays a crucial role in structure-based drug design by elucidating how these molecules interact with their biological targets, such as enzymes.
Computational and experimental studies have demonstrated that pyrazole derivatives can bind to the active sites of various enzymes. For example, docking studies have explored the binding of pyrazole derivatives to enzymes like DNA gyrase B and 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) from Staphylococcus aureus. dtu.dklongdom.org These studies show that the pyrazole ring and its substituents can form key hydrogen bonds and other interactions with active site residues. dtu.dklongdom.org In some cases, these computational predictions are confirmed by obtaining a co-crystal structure of the enzyme in complex with the inhibitor, providing a detailed map of the binding interactions that can guide the design of more potent and selective therapeutic agents.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of chemical reactions, assess the purity of a compound, and identify components in a mixture. umass.eduorgchemboulder.com The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto a plate of glass or plastic. orgchemboulder.com
In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. A small amount of the reaction mixture is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), which travels up the plate by capillary action. umass.edu
The separation is based on polarity. The highly polar silica gel (stationary phase) interacts more strongly with polar compounds, causing them to move up the plate more slowly. Less polar compounds have a greater affinity for the mobile phase and travel further. umass.edu For this compound, which contains a polar hydroxyl group, it would be expected to have a lower retention factor (Rf) value compared to a less polar precursor, such as a trityl-protected pyrazole without the methanol group. Visualization is often achieved using a UV lamp, as the aromatic rings in the trityl group will absorb UV light and appear as dark spots on a fluorescent plate. orgchemboulder.com
| Parameter | Description |
| Stationary Phase | Silica gel coated on a plastic or glass plate. orgchemboulder.com |
| Mobile Phase | A mixture of solvents, often a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The ratio is optimized to achieve good separation. libretexts.org |
| Application | Monitoring the disappearance of starting material(s) and the appearance of the product spot. |
| Visualization | UV light (254 nm) or chemical staining agents like iodine vapor. umass.edu |
| Rf Value | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is used to identify compounds. libretexts.org |
This table outlines the typical parameters for TLC analysis.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for the separation, identification, and quantification of components in a mixture. It operates on the same principles as TLC but utilizes high pressure to pump the mobile phase through a column packed with the stationary phase, providing much higher resolution and efficiency. youtube.com
Analytical HPLC: For analytical purposes, HPLC is used to determine the purity of a sample of this compound with high accuracy. A common method is reverse-phase HPLC, which uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). sielc.comresearchgate.net In this setup, more polar compounds elute first, while less polar compounds (like the trityl-containing compound) are retained longer. The eluted compounds are detected by a UV detector, and the area of the resulting peak is proportional to the concentration of the compound. This allows for precise purity assessment. ijrpc.com
Preparative HPLC: When a highly pure sample of this compound is required for further research, preparative HPLC is employed. researchgate.netrjptonline.org This technique is a scaled-up version of analytical HPLC. A larger column is used, and a greater amount of the crude material is injected. youtube.com The conditions (mobile phase composition) are typically optimized at the analytical scale first. nih.gov During the preparative run, fractions of the eluent are collected as the separated components exit the column. The fractions containing the desired compound are then combined, and the solvent is removed to yield the purified product. rjptonline.org
| HPLC Application | Stationary Phase (Typical) | Mobile Phase (Typical) | Purpose |
| Analytical | Reverse-Phase C18 | Acetonitrile/Water or Methanol/Water gradient | Purity determination, quantification of impurities. sielc.comresearchgate.net |
| Preparative | Reverse-Phase C18 (larger particle size) | Acetonitrile/Water or Methanol/Water (often isocratic) | Isolation and purification of the target compound in larger quantities. researchgate.netnih.gov |
This table compares the typical setups for analytical and preparative HPLC.
Computational and Theoretical Investigations of 1 Trityl 1h Pyrazol 4 Yl Methanol
Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules like (1-Trityl-1H-pyrazol-4-yl)methanol. eurasianjournals.com These theoretical methods, including quantum chemical calculations and molecular dynamics, offer deep insights that complement experimental findings, aiding in the prediction of reactivity, conformational behavior, and potential biological interactions. eurasianjournals.comeurasianjournals.com
Advanced Research Applications of 1 Trityl 1h Pyrazol 4 Yl Methanol and Its Derivatives in Medicinal Chemistry
Design and Synthesis of Novel Therapeutic Agents Utilizing the Pyrazole (B372694) Scaffold
The pyrazole scaffold is a cornerstone in the design of new therapeutic agents, particularly in the field of oncology. mdpi.com Its versatile nature allows for structural modifications that can enhance binding affinity and selectivity for specific biological targets. mdpi.com
Development of Inhibitors for the Menin-MLL Protein-Protein Interaction in Leukemia
Chromosomal translocations of the Mixed Lineage Leukemia (MLL) gene are characteristic of aggressive human acute leukemias. researchgate.net The oncogenic activity of the resulting MLL fusion proteins is critically dependent on their direct interaction with menin, a protein encoded by the MEN1 gene. researchgate.netmdpi.com This dependency has made the menin-MLL protein-protein interaction an attractive target for therapeutic intervention. nih.gov
Small-molecule inhibitors that disrupt this interaction have been developed, demonstrating the potential to reverse the leukemic state. researchgate.net These inhibitors work by downregulating the expression of target genes like HOXA9 and MEIS1, which are essential for the oncogenic activity of MLL fusion proteins. researchgate.netacs.org The development of these inhibitors provides a novel strategy for treating aggressive leukemias with MLL rearrangements. researchgate.net
(1-Trityl-1H-pyrazol-4-yl)methanol serves as a key intermediate in the synthesis of certain classes of menin-MLL inhibitors. For instance, the trityl-protected pyrazole can be a starting point for creating more complex molecules designed to fit into the MLL binding pocket on the menin protein. scispace.com The trityl group, while often used as a protecting group, can also play a role in the final compound's interaction with the target protein.
Structure-Based Drug Design Strategies Employing this compound as a Core Building Block
Structure-based drug design has been instrumental in optimizing inhibitors of the menin-MLL interaction. acs.orgnih.gov This approach relies on detailed knowledge of the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to design molecules that bind with high affinity and specificity. acs.orgnih.gov
Starting with initial hits from high-throughput screening, medicinal chemists have used co-crystal structures of menin in complex with these inhibitors to guide the optimization process. acs.org These structural insights allow for the rational design of modifications to the inhibitor scaffold to improve its interaction with key residues in the menin binding pocket. acs.orgnih.gov
The this compound moiety provides a versatile platform for these modifications. The pyrazole ring itself can form important interactions, while the methanol (B129727) group offers a point for further chemical elaboration to extend into other regions of the binding site. scispace.com This strategy has led to the development of highly potent inhibitors of the menin-MLL interaction. acs.orgnih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derived Compounds
Elucidation of Key Structural Features for Enhanced Biological Activity
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. In the context of menin-MLL inhibitors derived from pyrazole scaffolds, SAR studies have identified key structural features necessary for potent inhibition.
For example, in a series of pyrazole-based inhibitors of meprin α and β, the substitution pattern on the pyrazole ring was found to be critical for activity. A 3,5-diphenylpyrazole (B73989) showed high inhibitory activity, and modifications to these phenyl groups further influenced potency. scispace.com The introduction of different sized groups, such as methyl or benzyl (B1604629), led to a decrease in inhibitory activity, highlighting the importance of the size and orientation of substituents for optimal interaction with the target. scispace.com
In the development of menin-MLL inhibitors, SAR studies have guided the optimization of initial screening hits. For instance, the exploration of different substituents on a piperidine (B6355638) ring attached to a pyrazole-containing core revealed that specific modifications could significantly enhance inhibitory potency against the menin-MLL interaction. acs.org
Modulation of Druglike Properties (e.g., polarity, metabolic stability) through Structural Modifications
Beyond just biological activity, the "drug-likeness" of a compound, including its polarity and metabolic stability, is critical for its therapeutic potential. Structure-property relationship (SPR) studies focus on how chemical modifications affect these properties.
In the development of menin-MLL inhibitors, researchers found that while some compounds had strong biochemical inhibitory activity, they showed weaker effects in cell-based assays. nih.gov This discrepancy was attributed to factors like cellular permeability, which can be influenced by properties such as basicity. nih.gov By modifying the structure to include amides, sulfones, or sulfonamides, the researchers were able to reduce the basicity of the compounds, potentially improving their cellular permeability and leading to stronger cell growth inhibition. nih.gov
These studies demonstrate the importance of a holistic approach to drug design, where both the biological activity and the physicochemical properties of a compound are co-optimized to produce a viable drug candidate.
Biochemical and Cellular Assay Methodologies for Evaluating Derived Compounds
A variety of biochemical and cellular assays are employed to evaluate the efficacy and mechanism of action of compounds derived from this compound.
Biochemical Assays:
Fluorescence Polarization (FP) Assay: This is a primary method used to screen for and characterize inhibitors of the menin-MLL interaction. nih.govnih.gov The assay measures the change in polarization of a fluorescently labeled MLL-derived peptide when it binds to the menin protein. nih.govnih.gov Inhibitors that disrupt this interaction cause a decrease in the fluorescence polarization signal. nih.govnih.gov
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is another type of fluorescence-based assay used as a secondary or confirmatory screen. nih.gov It utilizes a His-tagged menin protein and a biotin-labeled MLL peptide to provide additional confidence in the identified hits. nih.gov
Saturation Transfer Difference (STD) NMR Spectroscopy: This technique is used to verify the direct binding of a compound to the menin protein and to confirm that it competes with MLL for the same binding site. nih.gov
Cellular Assays:
Cell Viability (MTT) Assay: This assay is used to assess the effect of the compounds on the growth and proliferation of leukemia cells. nih.gov It measures the metabolic activity of the cells, which is an indicator of cell viability. nih.gov
Quantitative Real-Time PCR (qRT-PCR): This method is used to measure the expression levels of MLL fusion target genes, such as HOXA9 and MEIS1, in leukemia cells after treatment with the inhibitors. acs.org A decrease in the expression of these genes indicates that the compound is working through the intended mechanism of action. acs.org
Co-immunoprecipitation (Co-IP): This technique is used to demonstrate that the inhibitors can effectively disrupt the interaction between menin and MLL fusion proteins within a cellular context. acs.org
Flow Cytometry: This method can be used to assess cell differentiation by measuring the expression of cell surface markers, such as CD11b. acs.org
The table below summarizes some of the key assays used in the evaluation of menin-MLL inhibitors:
| Assay Type | Specific Assay | Purpose | Reference |
| Biochemical | Fluorescence Polarization (FP) | Primary screening and determination of IC50 values for menin-MLL interaction inhibitors. | nih.govnih.gov |
| Biochemical | Homogeneous Time-Resolved Fluorescence (HTRF) | Secondary assay to confirm hits from primary screening. | nih.gov |
| Biochemical | Saturation Transfer Difference (STD) NMR | To verify direct binding of compounds to menin and their competition with MLL. | nih.gov |
| Cellular | Cell Viability (MTT) Assay | To measure the effect of compounds on the proliferation of leukemia cells. | nih.gov |
| Cellular | Quantitative Real-Time PCR (qRT-PCR) | To quantify the expression of MLL target genes. | acs.org |
| Cellular | Co-immunoprecipitation (Co-IP) | To confirm the disruption of the menin-MLL interaction in cells. | acs.org |
| Cellular | Flow Cytometry | To measure markers of cell differentiation. | acs.org |
In Vitro Binding Assays for Target Interaction Affinity
A key aspect of developing targeted therapies is to demonstrate that a compound directly interacts with its intended molecular target. For derivatives of this compound, particularly those designed to disrupt protein-protein interactions crucial for cancer cell survival, in vitro binding assays are indispensable. A prominent example is the inhibition of the menin-MLL interaction, a critical dependency in MLL-rearranged leukemias. shsmu.edu.cnnih.gov
Fluorescence Polarization (FP) is a commonly employed technique to measure the binding affinity of these compounds. In this assay, a fluorescently labeled peptide derived from MLL is incubated with the menin protein. The binding of the larger menin protein to the peptide results in a slower tumbling rate and a higher fluorescence polarization signal. When an inhibitory pyrazole derivative is introduced, it competes with the MLL peptide for binding to menin, leading to a decrease in the polarization signal. This allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kd). nih.govnih.gov
Another method used to validate these interactions is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule attached to the binding partners. nih.gov Furthermore, Saturation Transfer Difference (STD) NMR spectroscopy can provide direct evidence of a compound binding to its target protein. nih.gov
Table 1: Representative In Vitro Binding Affinity of Pyrazole Derivatives
| Compound Class | Target | Assay Type | Potency (IC₅₀/Kd) |
|---|---|---|---|
| Thienopyrimidine | Menin-MLL | FP | ~15 nM (IC₅₀) |
Note: This table presents representative data for classes of compounds derived from pyrazole-like scaffolds, illustrating the potencies that can be achieved.
Cellular Proliferation Assays to Assess Efficacy in Disease Models (e.g., MLL leukemia cells)
To assess the therapeutic potential of pyrazole derivatives, their ability to inhibit the growth of cancer cells is evaluated using cellular proliferation assays. For MLL-rearranged leukemia, cell lines such as MV4-11, MOLM-13, and KOPN-8 are commonly used models. researchgate.net These cells harbor the MLL rearrangement and are dependent on the MLL fusion protein for their survival and proliferation.
The anti-proliferative activity of the compounds is typically determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP levels, which correlate with the number of viable cells. The results are expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to potently inhibit the proliferation of FLT3-driven human acute myeloid leukemia (AML) MV4-11 cells. nih.gov Similarly, other pyrazole-based compounds have demonstrated significant anti-proliferative effects against a panel of leukemia and other cancer cell lines. nih.govmdpi.com
Table 2: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| Pyrazolo[4,3-c]pyridine | MCF7 | Breast Cancer | 1.937 |
| Pyrazolo[4,3-c]pyridine | HepG2 | Liver Cancer | 3.695 |
| Benzimidazole-linked pyrazolo[1,5-a]pyrimidines | Various | Various Cancers | Micro- to nano-molar range |
Note: This table provides examples of the anti-proliferative efficacy of various pyrazole derivatives in different cancer cell lines.
Selectivity Profiling Against Off-Targets
A critical aspect of modern drug development is ensuring that a compound is selective for its intended target, thereby minimizing off-target effects and potential toxicity. Pyrazole derivatives are therefore subjected to extensive selectivity profiling against a broad panel of related proteins, such as other kinases. nih.govmdpi.com
This is often performed using large-scale kinase inhibitor profiling services that test the compound against hundreds of different kinases at a fixed concentration. The percentage of inhibition for each kinase is determined, providing a comprehensive view of the compound's selectivity. For example, a pyrazole-based inhibitor might show high potency against its primary target, such as FLT3 or a specific CDK, while exhibiting minimal activity against other kinases. nih.gov This selectivity is crucial for a favorable safety profile in subsequent preclinical and clinical development. For instance, certain pyrazole derivatives have demonstrated high selectivity for the Akt kinase family or specific RAF kinases. nih.gov
Preclinical Investigations of Derived Compounds
Following promising in vitro and cellular results, lead pyrazole derivatives advance to preclinical investigations in animal models to evaluate their efficacy and pharmacokinetic properties in a living organism.
Efficacy Studies in Relevant In Vivo Animal Models (e.g., mouse models of MLL leukemia)
To assess the in vivo anti-leukemic activity of pyrazole derivatives, researchers utilize mouse models that recapitulate human MLL-rearranged leukemia. nih.gov A common approach is the use of xenograft models, where human leukemia cells (e.g., MV4-11) are implanted into immunodeficient mice. nih.govnih.gov
Once tumors are established, the mice are treated with the investigational pyrazole derivative. The efficacy of the compound is evaluated by monitoring tumor growth over time. nih.gov Complete tumor regression has been observed in some cases with pyrazolo[3,4-d]pyrimidine derivatives in an MV4-11 xenograft model. nih.gov The survival of the treated mice is another critical endpoint in these studies.
Methodologies for Pharmacokinetic and Pharmacodynamic Analysis of Derivatives
Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is the focus of pharmacokinetic (PK) studies. These studies are essential for determining the appropriate dosing regimen and predicting the compound's behavior in humans. In preclinical animal models, blood samples are collected at various time points after administration of the pyrazole derivative to measure its concentration in the plasma. This data is used to calculate key PK parameters such as half-life, clearance, and bioavailability. frontiersin.org
Pharmacodynamic (PD) studies, on the other hand, assess the effect of the drug on its target in the body. This can involve analyzing tumor tissues from treated animals to measure the inhibition of the target protein. For example, Western blot analysis can be used to determine the phosphorylation status of downstream signaling proteins to confirm that the drug is hitting its target and eliciting the desired biological response. nih.gov Immunohistochemical analysis of tumor tissue can also provide valuable information on the drug's effect on cell proliferation and apoptosis. nih.gov
Future Directions and Research Gaps in 1 Trityl 1h Pyrazol 4 Yl Methanol Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
Current synthetic routes to (1-Trityl-1H-pyrazol-4-yl)methanol and its derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple purification steps. The future of its synthesis lies in the development of novel and sustainable pathways that are more efficient, cost-effective, and environmentally benign.
Key Research Areas:
Green Chemistry Approaches: There is a growing need to implement green chemistry principles in the synthesis of pyrazole (B372694) derivatives. researchgate.net This includes the use of renewable starting materials, safer solvents, and catalytic methods to minimize waste and energy consumption. researchgate.net For instance, exploring one-pot multicomponent reactions could significantly improve the efficiency of synthesizing complex molecules derived from this compound. researchgate.net
Catalytic Methods: The development of novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, can offer milder and more selective transformations. nih.gov For example, copper-catalyzed cycloaddition reactions have been shown to be highly regioselective in the synthesis of substituted pyrazoles. nih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and product consistency. Applying flow chemistry to the synthesis of this compound and its subsequent modifications could lead to more efficient and automated production.
Solventless Reactions: Investigating solvent-free or solid-state reactions can significantly reduce the environmental impact of chemical processes. mdpi.com Grinding techniques and thermal transformations in the absence of a solvent have shown promise in the synthesis of other pyrazole compounds. mdpi.com
| Synthetic Approach | Advantages |
| Green Chemistry | Reduced waste, use of renewable resources, safer processes. |
| Catalytic Methods | High selectivity, milder reaction conditions, potential for asymmetric synthesis. |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Solventless Reactions | Reduced environmental impact, potential for simplified workup. |
Development of Asymmetric Synthesis Methodologies for Chiral Derivatives
Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. The development of asymmetric methods to synthesize chiral derivatives of this compound is a significant area for future research.
Key Research Areas:
Organocatalysis: Chiral organocatalysts have emerged as powerful tools for asymmetric synthesis. mjcce.org.mk Exploring the use of novel chiral pyrazole derivatives as organocatalysts for reactions such as aldol and Michael additions could lead to the enantioselective synthesis of complex molecules. mjcce.org.mk
Metal-Catalyzed Asymmetric Reactions: The use of chiral ligands in combination with transition metals can facilitate a wide range of enantioselective transformations. rwth-aachen.de Developing catalytic systems for the asymmetric functionalization of the pyrazole core or the methanol (B129727) side chain of this compound is a promising avenue.
Enzymatic Resolutions: Biocatalysis offers a highly selective and environmentally friendly approach to obtain enantiomerically pure compounds. The use of enzymes for the kinetic resolution of racemic mixtures of this compound derivatives could be a valuable strategy.
Expansion of Applications in Diverse Chemical Fields Beyond Medicinal Chemistry
While the primary application of this compound has been in medicinal chemistry as a synthetic intermediate, its unique structural features suggest potential for use in other areas of chemistry. nih.govresearchgate.net
Potential Applications:
Materials Science: The pyrazole scaffold can be incorporated into polymers and metal-organic frameworks (MOFs). The trityl group can be a bulky substituent influencing the packing and properties of these materials. Derivatives of this compound could be explored as building blocks for novel functional materials with applications in gas storage, catalysis, and sensing.
Agrochemicals: Pyrazole derivatives have been successfully used in the development of pesticides and herbicides. chemimpex.comchemimpex.com The structural features of this compound could be modified to design new agrochemicals with improved efficacy and reduced environmental impact. chemimpex.comchemimpex.com
Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands for metal ions. The synthesis of novel ligands derived from this compound could lead to the development of new catalysts and coordination complexes with interesting magnetic or optical properties. mdpi.com
Advanced Mechanistic Studies of its Chemical Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new transformations.
Areas for Investigation:
Reaction Intermediates: The identification and characterization of key reaction intermediates can provide valuable insights into the reaction pathways. Spectroscopic techniques and computational modeling can be employed to study these transient species.
Kinetic Studies: Detailed kinetic studies can help to elucidate the rate-determining steps of reactions and the influence of various parameters such as catalyst loading, temperature, and solvent on the reaction outcome.
Role of the Trityl Group: A systematic investigation into the electronic and steric effects of the trityl group on the reactivity and selectivity of different transformations is needed. This will aid in the rational design of synthetic strategies. A novel mechanistic pathway has been identified where a thioether link in an intermediate facilitates a 5-exo-dig cyclization reaction in DMSO, likely due to the activation of a nitrile group by the thioether moiety. doi.org
Integration of Computational and Machine Learning Approaches for Scaffold Optimization and Design
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, offering the potential to accelerate the discovery and optimization of new molecules. jmpas.comresearchgate.net
Key Applications:
Virtual Screening: Computational methods can be used to screen large virtual libraries of this compound derivatives to identify candidates with desired properties for specific applications. researchgate.net
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrazole derivatives with their biological activity or other properties. jmpas.com These models can then be used to predict the activity of new, untested compounds. jmpas.com
Reaction Prediction and Optimization: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions and to optimize reaction conditions for improved yield and selectivity. jmpas.com
De Novo Design: Advanced computational algorithms can be used to design novel pyrazole scaffolds with tailored properties, moving beyond simple modifications of the existing this compound structure.
| Computational Approach | Application in this compound Chemistry |
| Virtual Screening | Identification of derivatives with desired properties. |
| QSAR Modeling | Prediction of biological activity and other properties. |
| Machine Learning | Prediction of reaction outcomes and optimization of conditions. |
| De Novo Design | Design of novel pyrazole scaffolds with tailored functionalities. |
By focusing on these future directions and addressing the existing research gaps, the scientific community can unlock the full potential of this compound as a versatile platform for the development of new molecules with a wide range of applications in science and technology.
Q & A
Q. What are the standard synthetic routes for (1-Trityl-1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves tritylation of pyrazole derivatives followed by hydroxymethylation. Key steps include:
- Trityl group introduction : Use trityl chloride under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane at 0–5°C.
- Hydroxymethylation : Employ formaldehyde or paraformaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at reflux temperatures.
Optimization strategies: - Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize by-products like N-trityl isomerization by-products .
- Control pH and temperature rigorously to prevent trityl group cleavage, which is sensitive to acidic conditions .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Essential techniques :
- NMR spectroscopy : <sup>1</sup>H NMR confirms the trityl proton environment (δ 7.2–7.4 ppm, aromatic) and hydroxymethyl group (δ 4.5–4.7 ppm). <sup>13</sup>C NMR identifies the quaternary trityl carbon (δ 86–88 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (MW: ~349.4 g/mol) and isotopic patterns.
- IR spectroscopy : Detect O–H stretching (3200–3400 cm⁻¹) and C–O bonds (1050–1100 cm⁻¹).
Resolving contradictions : Cross-reference data with X-ray crystallography (using SHELXL ) to resolve ambiguities in stereochemistry or proton assignments. For example, overlapping signals in NMR can be deconvoluted via 2D experiments (e.g., COSY, HSQC) .
Intermediate Research Questions
Q. How does the trityl group influence the reactivity of this compound in substitution or oxidation reactions?
The trityl group acts as a steric shield, directing reactivity to the hydroxymethyl position:
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO) to selectively oxidize the hydroxymethyl group to a carboxylic acid. The trityl group remains intact due to its stability under mild acidic conditions .
- Substitution : Replace the hydroxyl group with halogens (e.g., SOCl₂ for Cl substitution) or amines (Mitsunobu reaction with DIAD/Ph₃P). Steric hindrance from the trityl group slows down undesired N-alkylation .
Q. What strategies are effective in purifying this compound, given its sensitivity to acidic/basic conditions?
- Column chromatography : Use silica gel with a neutral eluent (e.g., hexane/ethyl acetate 3:1) to avoid trityl cleavage.
- Recrystallization : Employ a mixture of dichloromethane and hexane at low temperatures (4°C) to enhance crystal formation.
- HPLC : For high-purity requirements, use a C18 column with isopropanol/water (70:30) at pH 7.0 .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the biological activity of this compound derivatives?
- Docking studies : Model interactions with enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The trityl group’s hydrophobicity enhances binding to lipophilic pockets, while the hydroxymethyl group forms hydrogen bonds .
- DFT calculations : Optimize geometry at the B3LYP/6-311G** level to predict electronic properties (e.g., HOMO-LUMO gaps) correlated with antioxidant or anti-inflammatory activity .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Disorder issues : The bulky trityl group often causes crystallographic disorder. Mitigate by collecting data at low temperature (100 K) and refining with SHELXL using restraints for anisotropic displacement parameters .
- Twinned crystals : Use the TwinRotMat tool in SHELX to handle twinning and improve Rint values below 0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
